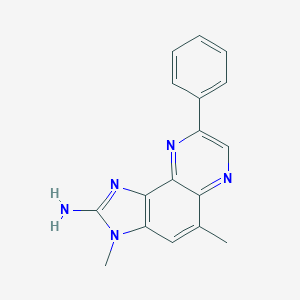
6-Ethoxyquinoline-5,8-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Ethoxyquinoline-5,8-dione is an organic compound with the molecular formula C11H9NO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxyquinoline-5,8-dione typically involves the ethoxylation of quinoline-5,8-dione. One common method includes the reaction of quinoline-5,8-dione with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques like recrystallization and chromatography .
化学反応の分析
Types of Reactions
6-Ethoxyquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert it to hydroquinoline derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the quinoline ring, enhancing their chemical and biological properties .
科学的研究の応用
6-Ethoxyquinoline-5,8-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex quinoline derivatives.
Biology: The compound exhibits biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in developing new therapeutic agents.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 6-Ethoxyquinoline-5,8-dione largely depends on its ability to form reactive oxygen species (ROS) and interact with biological macromolecules. It can inhibit enzymes like NAD(P)H quinone oxidoreductase, leading to the generation of ROS, which can induce cell death in cancer cells. The compound’s ability to intercalate with DNA and disrupt cellular processes also contributes to its biological effects .
類似化合物との比較
Similar Compounds
Quinoline-5,8-dione: The parent compound, which lacks the ethoxy group.
6-Methoxyquinoline-5,8-dione: A similar compound with a methoxy group instead of an ethoxy group.
5,8-Dihydroxyquinoline: A derivative with hydroxyl groups at positions 5 and 8.
Uniqueness
6-Ethoxyquinoline-5,8-dione is unique due to its ethoxy group, which can influence its chemical reactivity and biological activity. The presence of the ethoxy group can enhance its solubility in organic solvents and potentially improve its pharmacokinetic properties compared to other quinoline derivatives .
特性
IUPAC Name |
6-ethoxyquinoline-5,8-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-2-15-9-6-8(13)10-7(11(9)14)4-3-5-12-10/h3-6H,2H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMLPJZOPWIMMRO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)C2=C(C1=O)C=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
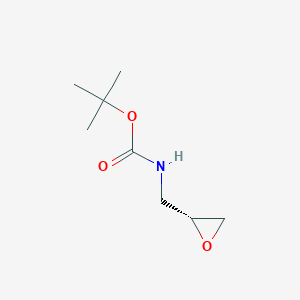
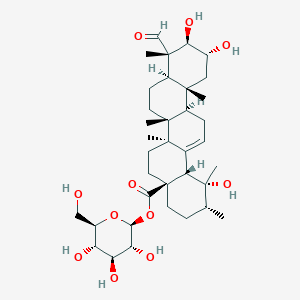
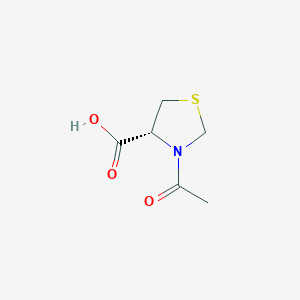
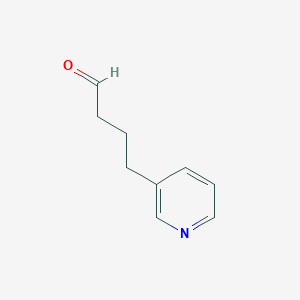
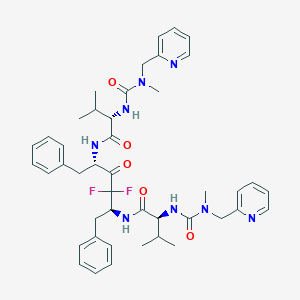
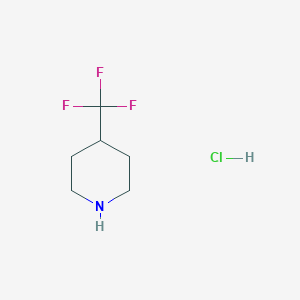
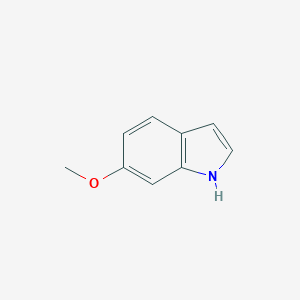
![N-[bis(dimethylamino)-[2,4,4-trimethylpentan-2-ylimino-bis[[tris(dimethylamino)-lambda5-phosphanylidene]amino]-lambda5-phosphanyl]imino-lambda5-phosphanyl]-N-methylmethanamine](/img/structure/B132370.png)
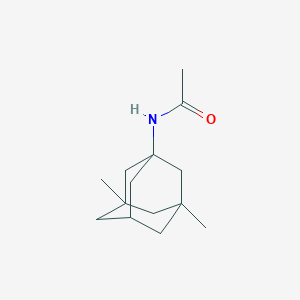
![Cyclopropanecarboxylic acid, 1-[(trimethylsilyl)amino]-, methyl ester (9CI)](/img/structure/B132372.png)


